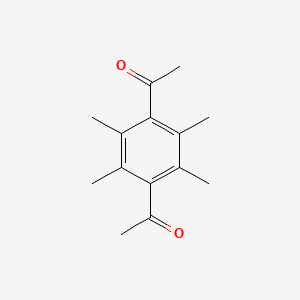
Ethanone, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- is an organic compound with the molecular formula C14H18O2 It is characterized by the presence of two ethanone groups attached to a 2,3,5,6-tetramethyl-1,4-phenylene core
準備方法
The synthesis of Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 2,3,5,6-tetramethyl-1,4-phenylenediamine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields.
化学反応の分析
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the ethanone groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methyl groups on the phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and electrophiles (e.g., NO2+ for nitration). Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including fragrances and polymers, due to its stability and reactivity.
作用機序
The mechanism of action of Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor of key enzymes, thereby affecting the overall metabolic flux.
類似化合物との比較
Ethanone, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3,5,6-tetramethyl-1,4-phenylenediamine and 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis(methanol) share structural similarities.
特性
CAS番号 |
15517-58-5 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
1-(4-acetyl-2,3,5,6-tetramethylphenyl)ethanone |
InChI |
InChI=1S/C14H18O2/c1-7-8(2)14(12(6)16)10(4)9(3)13(7)11(5)15/h1-6H3 |
InChIキー |
LWEPWZCIDHRXGC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)C)C)C)C(=O)C)C |
正規SMILES |
CC1=C(C(=C(C(=C1C(=O)C)C)C)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















